molecular formula C17H14Cl2N2O3S B2768830 N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-70-0

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2768830
CAS No.: 898419-70-0
M. Wt: 397.27
InChI Key: WQUDQULTCSIXDQ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex sulfonamide derivative featuring a tricyclic core with fused bicyclohexene and azetidine rings. The 11-oxo group and fused aromatic system suggest possible interactions with biological targets via hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3S/c18-12-2-3-15(14(19)9-12)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUDQULTCSIXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloroaniline with a suitable quinoline derivative can be catalyzed by specific reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two sulfonamide derivatives sharing the 1-azatricyclo[6.3.1.0⁴¹²]dodeca-4(12),5,7-triene-6-sulfonamide core but differing in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound : N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴¹²]dodeca-4(12),5,7-triene-6-sulfonamide 2,4-dichlorophenyl Not explicitly provided Not explicitly provided Halogenated aromatic substituent; high lipophilicity; potential for strong hydrophobic interactions.
Analog 1 : N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴¹²]dodeca-4(12),5,7-triene-6-sulfonamide 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl Not explicitly provided Not explicitly provided Bicyclic benzofuran substituent with hydroxyl group; enhanced hydrogen-bonding capacity; moderate solubility.
Analog 2 : N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴¹²]dodeca-4(12),5,7-triene-6-sulfonamide 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl C₂₁H₂₀N₂O₅S₂ 444.5239 Hybrid furan-thiophene substituent; sulfur and oxygen heteroatoms; potential for diverse electronic interactions.

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The target compound ’s 2,4-dichlorophenyl group is strongly electron-withdrawing, increasing lipophilicity (logP likely >3) compared to Analog 1 (hydroxyethyl-benzofuran) and Analog 2 (furan-thiophene), which contain polar heterocycles. This suggests superior membrane permeability for the target compound but possible challenges in aqueous solubility .

In contrast, the target compound relies on halogen bonding via chlorine atoms, which may favor interactions with hydrophobic enzyme pockets .

Metabolic Stability :

  • The thiophene ring in Analog 2 introduces a sulfur atom, which could increase metabolic susceptibility via cytochrome P450 oxidation. The target compound’s dichlorophenyl group may resist oxidation but could form reactive metabolites due to dechlorination pathways .

Stereochemical Complexity :

  • Analog 1 and Analog 2 feature chiral centers in their hydroxyethyl substituents, introducing stereoisomerism that could complicate synthesis and biological activity. The target compound lacks such stereocenters, simplifying manufacturing .

Research Findings and Hypothetical Implications

While direct pharmacological data for the target compound is absent, structural comparisons suggest:

  • Target Selectivity : The dichlorophenyl group may enhance selectivity for hydrophobic targets (e.g., kinase ATP-binding pockets) compared to the heterocycle-rich analogs.
  • Toxicity Risks : Chlorine atoms could pose hepatotoxicity risks, whereas Analog 2 ’s thiophene might lead to idiosyncratic reactions.
  • Synthetic Feasibility : The target compound’s simpler substituent may offer cost advantages over the multi-heterocyclic analogs.

Biological Activity

N-(2,4-dichlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its role in various pharmaceutical agents. The structure can be represented as follows:

\text{N 2 4 dichlorophenyl 11 oxo 1 azatricyclo 6 3 1 0 4 12}]dodeca-4(12),5,7-triene-6-sulfonamide}

Key Characteristics

PropertyValue
Molecular FormulaC17H14Cl2N2O3S
Molecular Weight388.27 g/mol
CAS Number898419-70-0
Melting PointNot specified

This compound exhibits its biological activity primarily through enzyme inhibition. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active sites of target enzymes, thereby inhibiting their function.

Enzyme Inhibition

Research has shown that this compound can inhibit various carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance and are implicated in tumor progression:

  • Inhibition of Carbonic Anhydrases : The compound has demonstrated inhibitory effects against tumor-associated isoforms such as hCA IX and XII with IC50 values ranging from 29 nM to 701 nM depending on the specific derivative and conditions tested .

In Vitro Studies

In vitro studies have provided insights into the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Lines Tested :
    • HT-29 (colorectal cancer)
    • MDA-MB-231 (breast cancer)
    • MG-63 (osteosarcoma)
  • Findings :
    • The compound exhibited significant cytotoxicity in a dose-dependent manner.
    • It was particularly effective under hypoxic conditions that mimic the tumor microenvironment.

Case Studies

A study involving a series of saccharide-modified thiadiazole sulfonamide derivatives provided comparative data on their biological activities against hCA isoforms and highlighted the potential of modifications to enhance selectivity and efficacy .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis of tricyclic sulfonamides often involves multi-step reactions, including cyclization, sulfonation, and functional group coupling. Evidence from similar compounds suggests that high-throughput screening of catalysts (e.g., palladium-based catalysts for cross-coupling) and continuous flow reactors can improve reaction efficiency and yield . Purification may require gradient elution via reverse-phase HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity fractions.

Q. How can the molecular structure be characterized to confirm regiochemistry and stereochemistry?

X-ray crystallography is the gold standard for resolving complex tricyclic structures, as demonstrated in studies of analogous azatricyclo compounds . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to assign proton environments and confirm substituent positions.
  • HRMS : High-resolution mass spectrometry to verify molecular formula.
  • IR Spectroscopy : Identification of sulfonamide (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. What spectroscopic and chromatographic methods are suitable for stability testing under physiological conditions?

Stability can be assessed via:

  • LC-MS : Monitor degradation products in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours.
  • UV-Vis Spectroscopy : Track absorbance changes in key functional groups (e.g., sulfonamide or aromatic rings) .

Advanced Research Questions

Q. How can contradictions in reaction yields from divergent synthetic pathways be resolved?

Discrepancies often arise from competing reaction mechanisms (e.g., steric hindrance vs. electronic effects). A systematic approach includes:

  • Kinetic Studies : Varying temperature, solvent polarity, and catalyst loading to identify rate-determining steps.
  • Computational Modeling : DFT calculations to compare activation energies of proposed intermediates .
  • Byproduct Analysis : LC-MS or GC-MS to detect minor products, which may reveal alternative reaction pathways .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors. Focus on the sulfonamide and dichlorophenyl groups, which often mediate hydrogen bonding and hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. How does the dichlorophenyl substituent influence bioactivity compared to analogs with mono-halogenated or non-halogenated aryl groups?

Comparative studies using structure-activity relationship (SAR) analysis are critical:

  • In Vitro Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) across analogs.
  • Electrostatic Potential Maps : Calculate charge distribution to explain enhanced binding via halogen bonding (Cl groups act as electron-deficient regions) .

Q. What methodologies address discrepancies between in silico predictions and experimental bioassay results?

  • False Positives : Validate computational hits with orthogonal assays (e.g., SPR for binding kinetics).
  • False Negatives : Re-evaluate force field parameters or include solvent effects in simulations.
  • Meta-Analysis : Cross-reference with structurally similar compounds in databases like PubChem to identify trends .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Concentration Range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
  • Counter-Screens : Test against related enzymes/receptors to assess selectivity (e.g., kinase panels).
  • Cytotoxicity Assays : Include cell viability assays (e.g., MTT) to distinguish therapeutic vs. toxic effects .

Q. What statistical frameworks are appropriate for analyzing contradictory data from replicate experiments?

  • Bayesian Hierarchical Modeling : Account for variability across replicates by pooling data probabilistically.
  • PCA : Identify outliers or confounding variables (e.g., temperature fluctuations during synthesis) .

Methodological Resources

  • Synthesis Optimization : (high-throughput catalyst screening).
  • Structural Characterization : (X-ray crystallography), (spectroscopic data).
  • Biological Assays : (enzyme interaction studies), (SAR protocols).

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